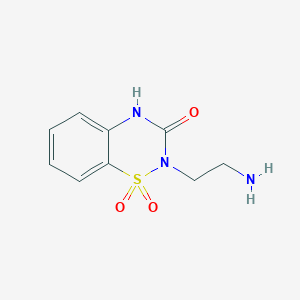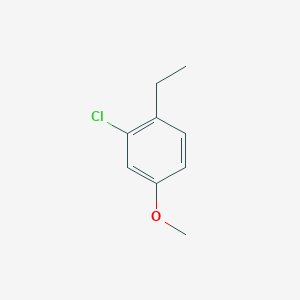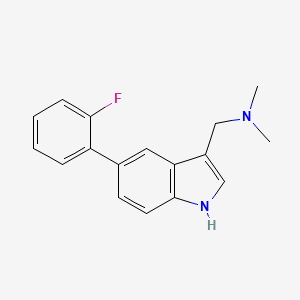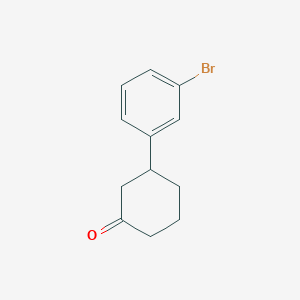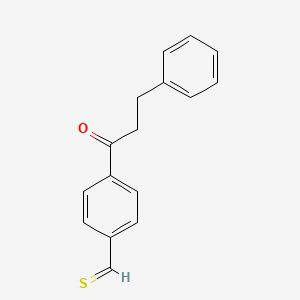
4-(3-Phenylpropanoyl)thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Phenylpropanoyl)thiobenzaldehyde is an organic compound that belongs to the class of thioaldehydes Thioaldehydes are sulfur analogs of aldehydes, where the oxygen atom in the carbonyl group is replaced by a sulfur atom
Méthodes De Préparation
The synthesis of 4-(3-Phenylpropanoyl)thiobenzaldehyde can be achieved through several methods. One common approach involves the reaction of thiobenzaldehyde with 3-phenylpropanoic acid under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final compound .
Industrial production methods for this compound may involve more scalable and efficient processes. For instance, the use of continuous flow reactors and advanced purification techniques can enhance the overall efficiency and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
4-(3-Phenylpropanoyl)thiobenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols or thioethers. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can produce thiols.
Applications De Recherche Scientifique
4-(3-Phenylpropanoyl)thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: The compound has potential applications in studying biological processes involving sulfur-containing molecules. It can be used as a probe to investigate the role of sulfur in enzymatic reactions and cellular signaling pathways.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 4-(3-Phenylpropanoyl)thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in oxidative stress responses, thereby reducing cellular damage .
Comparaison Avec Des Composés Similaires
4-(3-Phenylpropanoyl)thiobenzaldehyde can be compared with other similar compounds, such as thiobenzaldehyde and thioacetaldehyde. While all these compounds contain a sulfur atom in place of the oxygen atom in the carbonyl group, they differ in their chemical reactivity and applications.
Thiobenzaldehyde: This compound is less sterically hindered compared to this compound, making it more reactive in certain chemical reactions.
Thioacetaldehyde: This compound is smaller and more volatile, which can influence its reactivity and handling in laboratory settings .
The uniqueness of this compound lies in its specific structure, which combines the properties of both a thioaldehyde and a phenylpropanoyl group
Propriétés
Formule moléculaire |
C16H14OS |
|---|---|
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
4-(3-phenylpropanoyl)thiobenzaldehyde |
InChI |
InChI=1S/C16H14OS/c17-16(11-8-13-4-2-1-3-5-13)15-9-6-14(12-18)7-10-15/h1-7,9-10,12H,8,11H2 |
Clé InChI |
AGIRFRNYYGLLOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


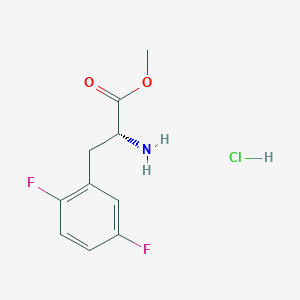
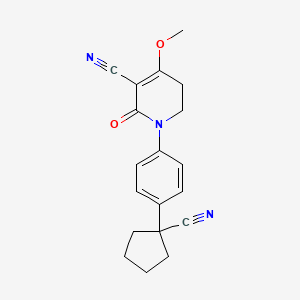
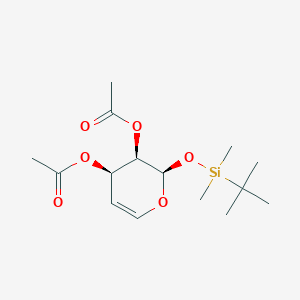

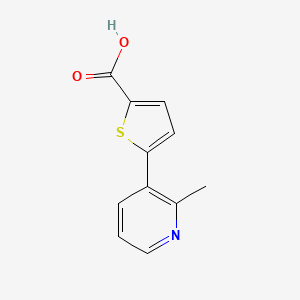
![Ethyl 3'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13089217.png)


